5-Methyl-5-hexenoic acid

Übersicht

Beschreibung

5-Methyl-5-hexenoic acid (5MHA) is a naturally occurring fatty acid found in a variety of plants and animals. It has been studied extensively in recent years due to its potential applications in biochemistry and pharmaceuticals. 5MHA has a wide range of biochemical and physiological effects, which make it an attractive target for research and development.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

A study by Zhang et al. (2010) identified 5-hydroxyl-5-methyl-2-hexenoic acid, closely related to 5-methyl-5-hexenoic acid, as an antifungal metabolite. It demonstrated significant in vitro antifungal activity against several fungal species and effectively controlled fungal diseases under greenhouse conditions, suggesting its potential as an antifungal agent (Zhang et al., 2010).

Oxidation and Decomposition

Whitlock and Nawar (1976) studied the thermal oxidation of 3-hexenoic and other related acids. They analyzed the decomposition products, contributing to understanding the chemical behavior of similar compounds under oxidation conditions (Whitlock & Nawar, 1976).

Chemical Synthesis and Derivatives

Fujita et al. (1982) synthesized 5-methyl-2-isopropyl-4-hexenoic acid, a derivative of this compound. They demonstrated its utility in creating various compounds, highlighting the versatility of this compound derivatives in chemical syntheses (Fujita et al., 1982).

Electrophilic Cyclization

Vas’kevich et al. (2013) explored the electrophilic cyclization of derivatives of unsaturated compounds like 5-hexenoic acid. Their work contributes to the understanding of chemical reactions involving compounds structurally similar to this compound (Vas’kevich et al., 2013).

Photoinduced Reactions

Gassman and Silva (1991) studied photoinduced electron-transfer reactions using 5-methyl-4-hexenoic acid. Their research sheds light on the behavior of such compounds under specific light conditions, potentially impacting photoreactive materials development (Gassman & Silva, 1991).

Polyhydroxyalkanoates Production

Höfer, Vermette, and Groleau (2011) utilized 5-hexenoic acid in the production of polyhydroxyalkanoates (PHAs) with Methylobacterium extorquens. Their study contributes to biopolymer science, particularly in producing functionalized polymers with potential medical applications (Höfer, Vermette, & Groleau, 2011).

Applications in Organic Synthesis

Kobayashi et al. (2018) utilized this compound in the asymmetric total synthesis of pleurospiroketals A and B. This underscores the compound's relevance in complex organic syntheses and pharmaceutical applications (Kobayashi et al., 2018).

Eigenschaften

IUPAC Name |

5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h1,3-5H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLVGAZUVMWYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

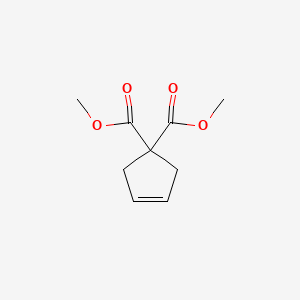

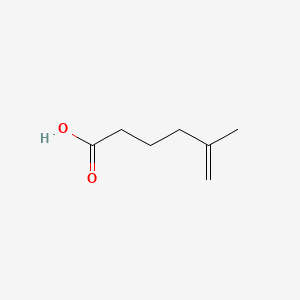

CC(=C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338521 | |

| Record name | 5-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55170-74-6 | |

| Record name | 5-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Amino-5-methyl-5-hexenoic acid (AMHA), a derivative of 5-Methyl-5-hexenoic acid, exhibit its biological activity?

A1: AMHA, structurally similar to methionine, acts as a methionine analog, disrupting its biological functions. Studies reveal that AMHA inhibits protein synthesis in bacteria like Salmonella typhimurium and Escherichia coli by hindering the formation of methionyl-tRNA. [] This inhibition is reversed by the addition of methionine, suggesting a competitive mechanism. Interestingly, AMHA also exhibits antiviral activity by reducing foci formation induced by the Rous Sarcoma Virus in chick embryo fibroblasts. [] This effect is also counteracted by methionine, implying a shared mechanism involving methionine metabolism.

Q2: What is the significance of the asymmetric total synthesis of Pleurospiroketals A and B, which utilize this compound as a starting material?

A2: Pleurospiroketals A and B are natural products with potential medicinal properties. The development of an asymmetric total synthesis route for these compounds, starting from this compound, is significant for several reasons. [] Firstly, it allows for the controlled and efficient production of these complex molecules, overcoming the limitations of natural extraction. Secondly, the synthetic route employs key reactions like Evans aldol reaction, ring-closing metathesis, and diastereoselective dihydroxylation, showcasing the versatility of this compound as a building block. Lastly, this synthetic achievement paves the way for further studies on structure-activity relationships and potential therapeutic applications of Pleurospiroketals A and B.

Q3: How can this compound be used in asymmetric synthesis?

A3: this compound serves as a valuable starting point for synthesizing chiral building blocks, particularly in boron-mediated asymmetric Evans aldol reactions. [] Research shows that converting this compound into chiral N-acyloxazolidinones, followed by reacting them with specific aldehydes, allows for highly diastereoselective synthesis of syn-aldol products. [] This strategy is beneficial for constructing complex molecules with defined stereochemistry, which is crucial in pharmaceutical and natural product synthesis.

Q4: Are there any known impurities related to the synthesis of Pregabalin, a drug that shares a structural similarity to this compound, and how are they controlled?

A4: Yes, two identified impurities during Pregabalin synthesis are 3-(aminomethyl)-5-methylhex-4-enoic acid (Pregabalin-4-eliminate) and 3-(aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate). [] These impurities are closely monitored due to their potential impact on the drug's safety and efficacy. Methods to produce Pregabalin with reduced levels of these impurities have been developed, ensuring the quality and safety of the final drug product. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)